![molecular formula C17H18N4O4S B12561279 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from thiourea and ortho-hydroxyacetophenone. Schiff bases are known for their versatility and have been widely studied for their coordination chemistry and biological activities .
Méthodes De Préparation
The synthesis of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between thiourea and ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The reaction can be represented as follows:
Thiourea+Ortho-hydroxyacetophenone→this compound
Analyse Des Réactions Chimiques
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group (C=N).
Common reagents used in these reactions include diorganotin chlorides for complex formation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea involves its ability to form complexes with metal ions. The compound acts as a tridentate ligand, coordinating with metal ions through its azomethine nitrogen, hydroxyl oxygen, and thiourea sulfur atoms . This coordination can disrupt biological processes in microorganisms, leading to its antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea can be compared with other Schiff base compounds derived from thiourea and different aldehydes or ketones. Similar compounds include:
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18N4O4S |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-24-13-7-3-5-11(15(13)22)9-18-20-17(26)21-19-10-12-6-4-8-14(25-2)16(12)23/h3-10,22-23H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
Clé InChI |
AYNLKEPREUDOJF-VNIJRHKQSA-N |
SMILES isomérique |
COC1=CC=CC(=C1O)/C=N/NC(=S)N/N=C/C2=C(C(=CC=C2)OC)O |
SMILES canonique |
COC1=CC=CC(=C1O)C=NNC(=S)NN=CC2=C(C(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


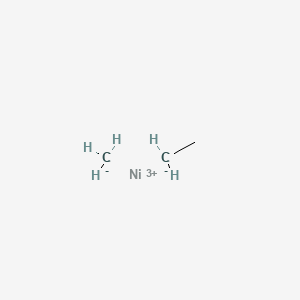
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
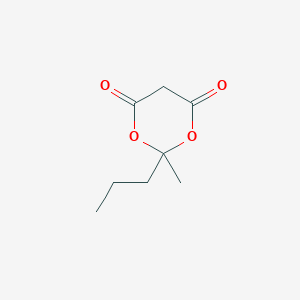
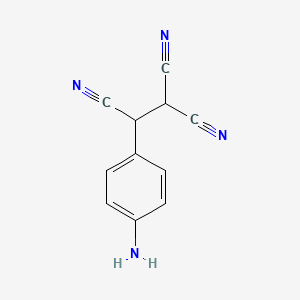
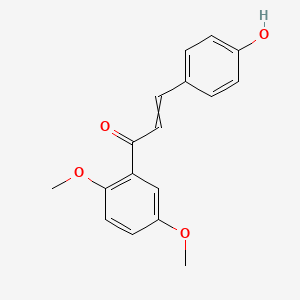
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
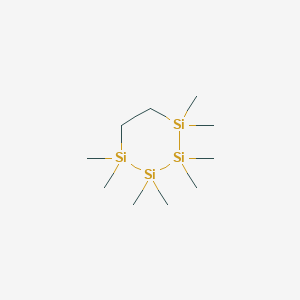
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
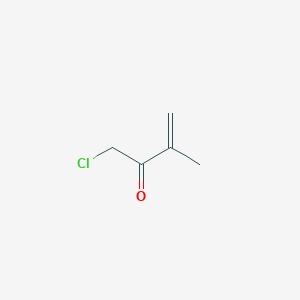
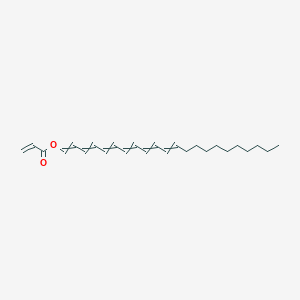
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
